molecular formula C12H16N2O B175044 1-dimethylaminomethyl-5-methoxy-1H-indole CAS No. 164083-68-5

1-dimethylaminomethyl-5-methoxy-1H-indole

Cat. No. B175044
M. Wt: 204.27 g/mol
InChI Key: JROUYZFGJCAGIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-dimethylaminomethyl-5-methoxy-1H-indole is a chemical compound with the molecular formula C13H18N2O. It is also known as methoxymethyltryptamine (MMT) and is a derivative of tryptamine. MMT is a psychoactive compound that has been studied for its potential therapeutic applications.

Mechanism Of Action

MMT works by binding to serotonin receptors in the brain, specifically the 5-HT2A receptor. This results in the activation of the receptor and the release of neurotransmitters such as dopamine and norepinephrine. The activation of these receptors leads to changes in mood, perception, and cognition.

Biochemical And Physiological Effects

The biochemical and physiological effects of MMT are similar to those of other psychedelic compounds. MMT has been found to increase heart rate, blood pressure, and body temperature. It can also cause changes in visual perception and alter mood and cognition.

Advantages And Limitations For Lab Experiments

One advantage of using MMT in lab experiments is its relatively simple synthesis method. It can be easily produced in a laboratory setting and is relatively inexpensive. However, one limitation is that MMT is a controlled substance and requires special licensing and permits to handle and use.

Future Directions

There are several future directions for the study of MMT. One area of research is its potential therapeutic applications in treating depression, anxiety, and addiction. Another area of research is the development of new synthetic methods for producing MMT. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of MMT.
Conclusion:
In conclusion, 1-dimethylaminomethyl-5-methoxy-1H-indole, or methoxymethyltryptamine, is a psychoactive compound that has been studied for its potential therapeutic applications. It can be synthesized through a relatively simple method and has been found to activate serotonin receptors in the brain, leading to changes in mood, perception, and cognition. While there are advantages and limitations to using MMT in lab experiments, there are several future directions for research, including its potential therapeutic applications and the development of new synthetic methods.

Scientific Research Applications

MMT has been studied for its potential therapeutic applications in treating depression, anxiety, and addiction. It has been shown to have a similar mechanism of action to other psychedelic compounds such as psilocybin and LSD. MMT has been found to activate serotonin receptors in the brain, leading to changes in mood, perception, and cognition.

properties

CAS RN

164083-68-5

Product Name

1-dimethylaminomethyl-5-methoxy-1H-indole

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-(5-methoxyindol-1-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C12H16N2O/c1-13(2)9-14-7-6-10-8-11(15-3)4-5-12(10)14/h4-8H,9H2,1-3H3

InChI Key

JROUYZFGJCAGIS-UHFFFAOYSA-N

SMILES

CN(C)CN1C=CC2=C1C=CC(=C2)OC

Canonical SMILES

CN(C)CN1C=CC2=C1C=CC(=C2)OC

synonyms

1-dimethylaminomethyl-5-methoxy-1H-indole

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 37% aqueous solution of formaldehyde (11 g, 0.176 mol) was added dropwise to 10 g (0.068 mol) of 5-methoxy-1H-indole and 17 mL (0.176 mol) of 40% aqueous dimethylamine in 100 mL of tetrahydrofuran and the mixture heated to maintain reflux for 3 hours. After cooling water was added and the mixture extracted with EtOAc. The EtOAc solution was washed twice with water, dried (Na2SO4), and concentrated at reduced pressure. The residue was chromatographed on silica eluting with a gradient, CH2Cl2→2% MeOH/CH2Cl2, to give 6.26 g (45% yield) of 1-dimethylaminomethyl-5-methoxy-1H-indole as an oil.
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